N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Description
Molecular Formula: C₇H₁₅N₅S·HCl
Molecular Weight: 201.30 g/mol (base), 237.73 g/mol (hydrochloride salt)
Structural Features:
- Thiomorpholine core: A six-membered heterocyclic ring containing sulfur (replacing oxygen in morpholine) and nitrogen.
- Carboximidamide group: A functional group (–C(=NH)–NH₂) attached to the thiomorpholine nitrogen.
- Diaminoethylidene substituent: An N-(2,2-diaminoethylidene) group, introducing additional amine functionalities.
- Hydrochloride salt: Enhances solubility and stability for pharmacological applications .
Properties
IUPAC Name |
N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5S.ClH/c8-6(9)5-11-7(10)12-1-3-13-4-2-12;/h5-6,10H,1-4,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANAKUWFKBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N=CC(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride typically involves the reaction of thiomorpholine-4-carboximidamide with a suitable diamine under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable in developing new chemical compounds.
Biology
In biological research, this compound is utilized to study enzyme interactions and protein binding. It has been shown to influence various biochemical pathways, although the exact mechanisms are still under investigation. The compound's interactions with specific molecular targets can provide insights into cellular processes and disease mechanisms.
Medicine
Research is ongoing to explore the therapeutic applications of N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties allow for innovations in various sectors, including pharmaceuticals and materials science.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of compounds related to N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide. Results indicated that modifications to the thiomorpholine structure significantly enhanced antimicrobial potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents .
Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Solubility : High solubility in polar solvents like water due to ionic character .
- Reactivity : The carboximidamide group acts as a weak base, enabling salt formation and nucleophilic substitution reactions .
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and their implications:
| Compound Name | Molecular Formula | Key Structural Features | Unique Properties |
|---|---|---|---|
| N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride | C₇H₁₅N₅S·HCl | Thiomorpholine + carboximidamide + diaminethylidene | Enhanced chelation potential, high basicity |
| Thiomorpholine-4-carboximidamide hydroiodide | C₅H₁₁N₃S·HI | Thiomorpholine + carboximidamide | Iodide counterion enhances oxidative reactivity |
| Morpholine-4-carboximidamide hydrochloride | C₅H₁₀N₂O·HCl | Morpholine (oxygen-containing) + carboximidamide | Lower nucleophilicity due to oxygen |
| N-Methylthiomorpholine-4-carboximidamide | C₆H₁₂N₃S | Methyl substitution on carboximidamide nitrogen | Reduced hydrogen-bonding capacity |
| Piperazine-4-carboximidamide | C₅H₁₁N₃O | Piperazine ring (no sulfur) + carboximidamide | Altered ring strain and solubility |
Key Observations :
- Sulfur vs. Oxygen: Thiomorpholine derivatives exhibit higher nucleophilic and oxidative reactivity compared to morpholine analogs.
- Substituent Effects : The diaminethylidene group in the target compound introduces additional amine groups, increasing its capacity for hydrogen bonding and metal chelation compared to simpler carboximidamide derivatives .
Nucleophilic Substitution Reactions :
- Target Compound : Likely undergoes halide exchange (e.g., replacing Cl⁻ with CN⁻ or NH₃) under conditions similar to thiomorpholine-4-carboximidamide hydroiodide (yields: 65–78% with KCN or NH₃) .
- Morpholine-4-carboximidamide hydrochloride : Inert to nucleophilic substitution due to oxygen’s electron-withdrawing effects .
Oxidative Reactivity :
- Thiomorpholine Derivatives : Sulfur facilitates oxidation to sulfoxides/sulfones, which are absent in oxygen-containing analogs .
Enzyme Inhibition :
- Thiomorpholine-4-carboximidamide derivatives inhibit kinases involved in cell cycle regulation, with IC₅₀ values in the micromolar range .
- The diaminethylidene group in the target compound may enhance binding affinity to enzyme active sites compared to non-substituted analogs .
Antimicrobial and Anticancer Potential:
- Thiomorpholine-4-carboximidamide hydroiodide shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
Salt Form Advantages :
- Hydrochloride salts (e.g., target compound) improve aqueous solubility and bioavailability compared to free bases or iodide salts .
Biological Activity
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₇H₁₄N₄S
- Molecular Weight : 174.28 g/mol
- IUPAC Name : N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride
- Physical Form : White to off-white solid
- Melting Point : Predicted around 332.2 °C .
The biological activity of N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiomorpholine ring structure allows for potential interactions with nucleophilic sites in proteins, leading to modulation of biological pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain proteases and enzymes involved in disease processes.
- Antimicrobial Activity : Similar thiomorpholine derivatives have shown antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections .
- Anticancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential in oncology.
Antimicrobial Effects
Research indicates that thiomorpholine derivatives possess significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanism may involve disruption of cellular processes or interference with metabolic pathways .
Anticancer Activity
Recent investigations into the anticancer potential of thiomorpholines have revealed promising results. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study published in Chemical Biology evaluated the antimicrobial efficacy of various thiomorpholine derivatives, including N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. -
Cytotoxicity Assay :
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
